Benzenesulfonamide, N,N'-(2,2,2-trichloroethylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is a chemical compound characterized by its unique structure, which includes a trichloroethylidene group attached to two benzenesulfonamide moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- typically involves the reaction of benzenesulfonamide with trichloroethylene. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Addition Reactions: It can react with oxygen and nitrogen nucleophiles, resulting in the addition at the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include cyclopentadiene dimer and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides and addition products, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Similar in structure but contains a nitro group instead of a second benzenesulfonamide moiety.
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide: Contains a dichloro-phenylethylidene group instead of a trichloroethylidene group.
Uniqueness
Benzenesulfonamide, N,N’-(2,2,2-trichloroethylidene)bis- is unique due to its dual benzenesulfonamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
85095-84-7 |
---|---|
Molekularformel |
C14H13Cl3N2O4S2 |
Molekulargewicht |
443.8 g/mol |
IUPAC-Name |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl3N2O4S2/c15-14(16,17)13(18-24(20,21)11-7-3-1-4-8-11)19-25(22,23)12-9-5-2-6-10-12/h1-10,13,18-19H |
InChI-Schlüssel |
BUWOHYPRLJFBFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.